1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea
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Overview
Description
1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a complex organic compound that features a bipyridine moiety and a thiophene ring connected through a urea linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as heteroleptic copper (i) complexes bearing phosphines and diimine-type ligands, have been shown to exhibit attractive photophysical properties . These compounds could be used as phosphorescent active materials in organic, light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) .
Mode of Action
Similar compounds, such as heteroleptic copper (i) complexes, have been shown to interact with their targets through their photophysical properties . The optimization of the photophysical properties of these complexes requires a careful choice of both the N^N (sterically demanding, rigid, and highly conjugated) and P (preferably bidentate, with a large bite angle) type ligands .
Biochemical Pathways
Similar compounds have been shown to exhibit selective fluorescent sensing properties towards certain ions . This suggests that the compound may interact with biochemical pathways involving these ions.
Result of Action
Similar compounds have been shown to exhibit photoluminescence . This suggests that the compound may have similar effects.
Action Environment
Similar compounds have been shown to exhibit their properties under specific conditions . This suggests that environmental factors may play a role in the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Bipyridine Derivative: The bipyridine moiety can be synthesized through metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Stille coupling.
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods like the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling of Bipyridine and Thiophene Derivatives: The final step involves coupling the bipyridine and thiophene derivatives through a urea linkage, typically using reagents like isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Urea derivatives with substituted nucleophiles.
Scientific Research Applications
1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea has several scientific research applications:
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
Thiophene-2-carboxamide: A thiophene derivative with similar structural features.
Uniqueness: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is unique due to its combination of bipyridine and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(19-14-2-1-9-21-14)18-12-3-4-13(17-10-12)11-5-7-16-8-6-11/h1-10H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPOKSDOVOLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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